![molecular formula C12H16BrO3P B14605153 Diethyl [2-(4-bromophenyl)ethenyl]phosphonate CAS No. 60585-76-4](/img/structure/B14605153.png)
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C10H14BrO3P. It is characterized by the presence of a bromophenyl group attached to an ethenyl phosphonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(4-bromophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions. The reaction proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, which is a well-known method for the formation of carbon-carbon double bonds. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Diethyl [2-(4-bromophenyl)ethyl]phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the HWE reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is employed in the production of materials with specific properties, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diethyl [2-(4-bromophenyl)ethenyl]phosphonate involves its reactivity as a phosphonate ester. The compound can participate in nucleophilic addition and substitution reactions due to the presence of the phosphonate group. The bromophenyl group also allows for further functionalization through electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Diethyl [2-(4-bromophenyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate: Similar structure but with a chlorine atom instead of a bromine atom.
Diethyl [2-(4-methylphenyl)ethenyl]phosphonate: Similar structure but with a methyl group instead of a bromine atom
Uniqueness: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is unique due to the presence of the bromine atom, which can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
60585-76-4 |
|---|---|
Formule moléculaire |
C12H16BrO3P |
Poids moléculaire |
319.13 g/mol |
Nom IUPAC |
1-bromo-4-(2-diethoxyphosphorylethenyl)benzene |
InChI |
InChI=1S/C12H16BrO3P/c1-3-15-17(14,16-4-2)10-9-11-5-7-12(13)8-6-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
PFUHHZRKEHMXAV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CC1=CC=C(C=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
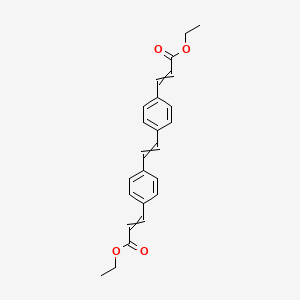
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
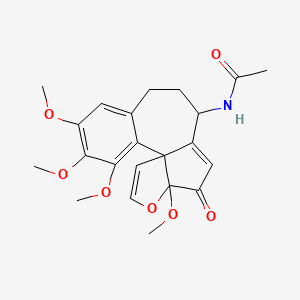
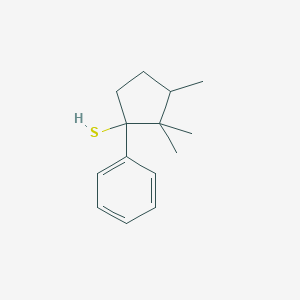
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

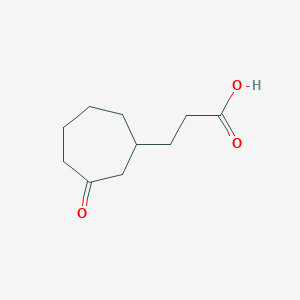
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)
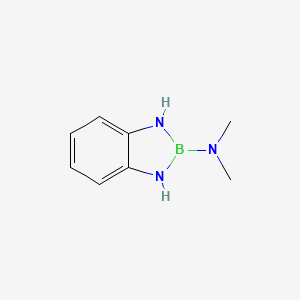
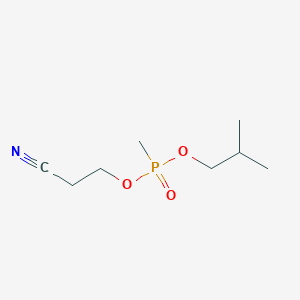
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
